molecular formula C14H19NO3 B8387676 3-Benzoylamino-2-methyl-butyric acid, ethyl ester

3-Benzoylamino-2-methyl-butyric acid, ethyl ester

Cat. No. B8387676
M. Wt: 249.30 g/mol
InChI Key: RNYXCXCBQDFANV-UHFFFAOYSA-N
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Patent
US08501782B2

Procedure details

To ethyl 3-amino-2-methylbutanoate (0.15 g, 1.033 mmol) in dichloromethane (3 mL) was added triethylamine (0.288 mL, 2.066 mmol) followed by the dropwise addition of benzoyl chloride (0.120 mL, 1.033 mmol) at RT. The reaction mixture was stirred at RT for 1 h, partitioned between dichloromethane (20 mL) and 1N HCL (10 mL). The dichloromethane layer was washed with 1N NaOH (10 mL), brine (10 mL), dried over sodium sulfate and concentrated to yield an oil. The oil was subjected to silica gel chromatography using an ISCO setup (12 g silica gel RediSep cartridge, hexane/EtOAc as eluent). The desired fractions are collected and concentrated to yield the title compound (0.066 g, 0.265 mmol, 25.6% yield) as an oil.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.288 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25.6%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:10])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CCCCCC.CCOC(C)=O>ClCCl>[C:18]([NH:1][CH:2]([CH3:10])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
NC(C(C(=O)OCC)C)C
Name
Quantity
0.288 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (20 mL) and 1N HCL (10 mL)
WASH
Type
WASH
Details
The dichloromethane layer was washed with 1N NaOH (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
The desired fractions are collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(C(C(=O)OCC)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.265 mmol
AMOUNT: MASS 0.066 g
YIELD: PERCENTYIELD 25.6%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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